molecular formula C4H5NOS B1267321 4-Methyl-1,3-thiazol-2(3H)-one CAS No. 32497-10-2

4-Methyl-1,3-thiazol-2(3H)-one

Cat. No. B1267321
CAS RN: 32497-10-2
M. Wt: 115.16 g/mol
InChI Key: ZMEVDFFLOPFGCR-UHFFFAOYSA-N
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Description

4-Methyl-1,3-thiazol-2(3H)-one (MT) is a chemical compound that has been studied extensively for its potential applications in laboratory experiments and scientific research. It is a heterocyclic compound that is composed of a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. MT is a colorless, odorless, and water-soluble compound that has a wide range of potential applications in scientific research.

Scientific Research Applications

Application in Medicinal Chemistry

Field

Medicinal Chemistry

Summary of Application

Thiazole derivatives, including 4-methylthiazol-2(3H)-one, have a wide range of medicinal and biological properties. They are present in a variety of natural products, such as vitamin B1 (thiamine) and penicillin .

Methods of Application

The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .

Results or Outcomes

Thiazole derivatives have shown antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . They can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors . They may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 . Furthermore, thiazoles are involved in the development of pain therapy drugs .

Application in Organic Chemistry

Field

Organic Chemistry

Summary of Application

4-methylthiazol-2(3H)-one is used in the synthesis of chalcone-thiazole hybrids .

Methods of Application

The reaction of substituted benzoyl chloride with ammonium thiocyanate in acetonitrile results in substituted benzoyl isothiocyanates. This product is then treated with ammonium hydroxide at room temperature to yield various N-carbamothioyl substituted benzamides .

Results or Outcomes

The equimolar mixture of N-carbamothioyl substituted benzamides and 3-chloropentane-2,4-dione was refluxed in ACN to afford the desired intermediates, N-(5-acetyl-4-methylthiazol-2-yl) substituted benzamides via Hantzsch thiazole synthesis .

Application in Drug Development

Field

Drug Development

Summary of Application

Pyrano[2,3-d]thiazoles, which can be synthesized from 4-methylthiazol-2(3H)-one, show a wide range of drug development applications against obesity, hyperlipidemia, atherosclerotic diseases .

Methods of Application

The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile yields 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .

Results or Outcomes

Pyrano[2,3-d]thiazoles show a wide range of drug development applications against obesity, hyperlipidemia, atherosclerotic diseases .

Application in Synthesis of Thiazole Derivatives

Summary of Application

4-methylthiazol-2(3H)-one is used in the synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-b]pyridines and thiazolo [5′,4′:5,6]pyrano [2,3-d]pyrimidine derivatives .

Results or Outcomes

The structures of the newly synthesized compounds were elucidated whenever possible on the basis of elemental analysis, spectral data, and alternative synthetic routes . Three of them were evaluated against a breast cancer cell line for their antitumor activity .

Application in Synthesis of Chalcone-Thiazole Hybrids

Field

Medicinal Chemistry

Results or Outcomes

Equimolar mixture of N-carbamothioyl substituted benzamides and 3-chloropentane-2,4-dione was refluxed in ACN to afford the desired intermediates, N-(5-acetyl-4-methylthiazol-2-yl) substituted benzamides via Hantzsch thiazole synthesis .

Application in Synthesis of N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-one

Summary of Application

4-methylthiazol-2(3H)-one is used in the synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-one .

Methods of Application

The reaction of -bromoacteone produced in situ using bromine in dry acetone with the corresponding 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas .

Results or Outcomes

The cyclization was achieved by the reaction of -bromoacteone produced in situ using bromine in dry acetone .

properties

IUPAC Name

4-methyl-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c1-3-2-7-4(6)5-3/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEVDFFLOPFGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277848
Record name 4-Methyl-1,3-thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,3-thiazol-2(3H)-one

CAS RN

32497-10-2
Record name 32497-10-2
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-1,3-thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2,3-dihydro-1,3-thiazol-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
C Roussel, N Vanthuyne, M Bouchekara… - The Journal of …, 2008 - ACS Publications
A series of original atropisomeric iminothiazolines 1 in which X = OH or (and) Y = OH were prepared from the corresponding methoxy precursors. The resolution of the atropisomeric …
Number of citations: 55 pubs.acs.org

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